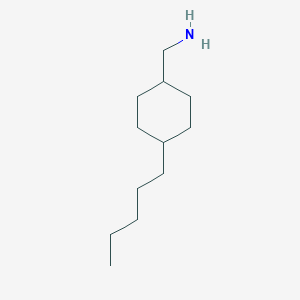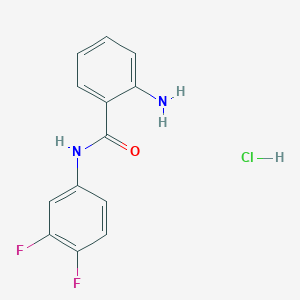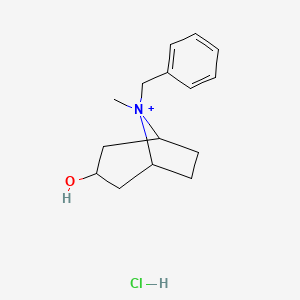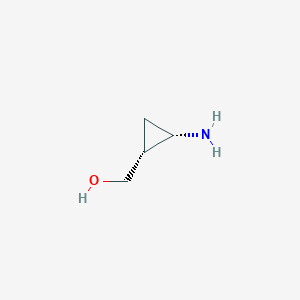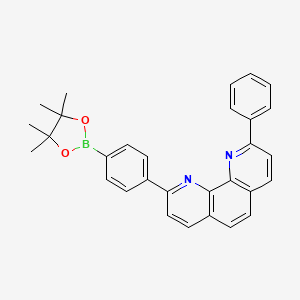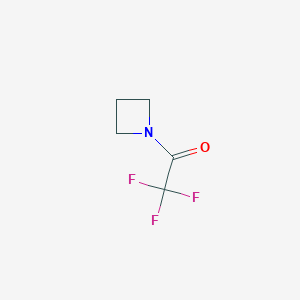
1-(Azetidin-1-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azetidinyl)-2,2,2-Trifluoroethanone is a compound that features a trifluoromethyl group attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. The trifluoromethyl group imparts distinct electronic properties to the molecule, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of azetidine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Azetidinyl)-2,2,2-Trifluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic distribution, affecting its binding affinity and reactivity with enzymes and receptors. The azetidine ring’s strain can also play a role in its reactivity, making it a versatile intermediate in various biochemical pathways .
Comparison with Similar Compounds
Azetidine: A simpler analog without the trifluoromethyl group.
Aziridine: A three-membered nitrogen-containing ring with different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less strain and different properties.
Uniqueness: 1-(1-Azetidinyl)-2,2,2-Trifluoroethanone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
51599-69-0 |
|---|---|
Molecular Formula |
C5H6F3NO |
Molecular Weight |
153.10 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(10)9-2-1-3-9/h1-3H2 |
InChI Key |
QOBAMFGKCGZUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
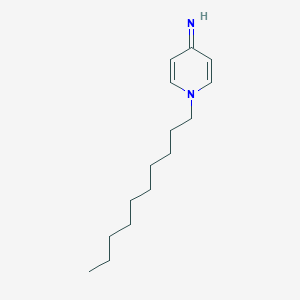
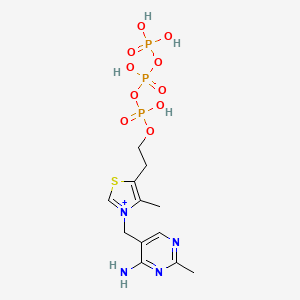
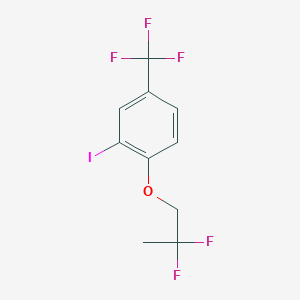
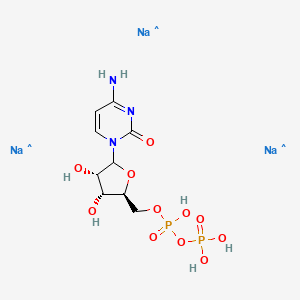
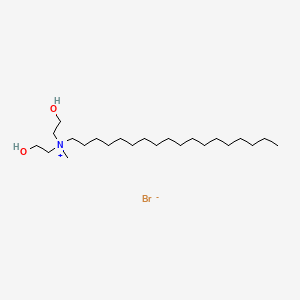
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
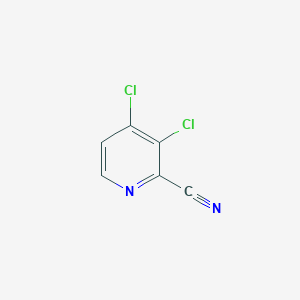
![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)
